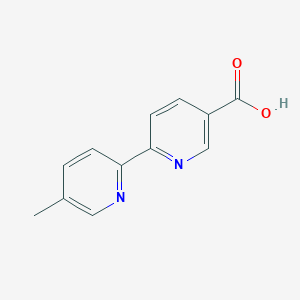

6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid

Description

This compound is structurally characterized by its two interconnected pyridine rings, which confer unique electronic and steric properties. It is also known by synonyms such as 5'-Methyl-2,2'-bipyridine-5-carboxylic acid and Abametapir carboxyl .

The molecule’s bipyridine core is frequently utilized in coordination chemistry, catalysis, and pharmaceutical research due to its ability to act as a ligand or a building block for bioactive molecules. For instance, bipyridine derivatives are often employed in metal-organic frameworks (MOFs) and as intermediates in drug synthesis. Commercial availability is noted, with at least four suppliers listed for this compound .

Properties

IUPAC Name |

6-(5-methylpyridin-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-2-4-10(13-6-8)11-5-3-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQLKTUVJVHREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244303-60-4 | |

| Record name | Abametapir carboxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244303604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABAMETAPIR CARBOXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53DTP6U9Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

N-Hydroxyamino Intermediate Route

A patented method involves reacting diethyl maleate with hydroxylamine sulfate to form an N-hydroxyamino intermediate (DEHNA), followed by condensation with α,β-unsaturated aldehydes. For example, ethylacrolein reacts with DEHNA in 1-butanol at 95–96°C for 20 hours under acidic conditions (pH 3.8), yielding diethyl 5-ethylpyridine-2,3-dicarboxylate (5-EPDC) in 51% yield. Subsequent hydrolysis of the ester groups under basic conditions produces the carboxylic acid derivative.

Key Parameters:

Maleate/Fumarate Cyclization

Diethyl maleate reacts with hydroxylamine sulfate in aqueous sodium hydroxide to form a hydroxylamine adduct. This intermediate undergoes cyclization with ethylacrolein in toluene at 79–80°C, producing diethyl 6-ethylpyridine-2,3-dicarboxylate (6-EPDC) in 41% yield. Acidic workup (e.g., HCl) hydrolyzes the esters to the carboxylic acid.

Optimization Insights:

-

pH Control: Maintaining pH 3–4 during cyclization minimizes side reactions.

-

Solvent Choice: Toluene improves regioselectivity for 6-substituted products compared to 1-butanol.

Oxidation of Methylpyridine Precursors

mCPBA-Mediated Oxidation

Nicotinic acid derivatives are oxidized using 3-chloroperoxybenzoic acid (mCPBA) to introduce carboxylic acid groups. For instance, methyl nicotinate is oxidized to pyridine N-oxide, which undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to yield cyanated intermediates. Subsequent hydrolysis with ammonium chloride in ethanol produces 6-substituted pyridine-3-carboxylic acids.

Reaction Conditions:

Catalytic Carboxylation

A two-step carboxylation strategy involves:

-

Chlorination: 6-Methylpyridine-3-ol reacts with phosphorus oxychloride (POCl₃) to form 3-chloro-6-methylpyridine.

-

Hydrolysis: The chloride intermediate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. For example, refluxing with 6M HCl at 110°C for 12 hours achieves full conversion.

Industrial Considerations:

-

Catalyst: Pyridine or 3-methylpyridine as a base enhances reaction efficiency.

-

Solvent: Acetonitrile or chlorinated hydrocarbons improve solubility.

Multi-Component Coupling Approaches

Diels-Alder Cycloaddition

A Diels-Alder reaction between pyridinecarboxylic acid derivatives and 1,2,3-triazine esters forms fused heterocycles. For example, benzyl 1,2,3-triazine-5-carboxylate reacts with a pyridine dienophile in NMP at 120°C, yielding bicyclic intermediates. Acidic cleavage of the benzyl ester followed by decarboxylation produces 6-(5-methylpyridin-2-yl)pyridine-3-carboxylic acid.

Advantages:

-

Regioselectivity: The electron-deficient triazine ensures precise coupling at the 6-position.

Industrial-Scale Synthesis

Continuous Flow Reactor Design

A patent-described continuous process involves:

-

Step 1: Hydroxylamine sulfate and diethyl maleate are mixed in a microreactor at 50°C (residence time: 30 min).

-

Step 2: The intermediate reacts with ethylacrolein in a tubular reactor at 90°C (residence time: 2 hours).

-

Step 3: Hydrolysis with aqueous NaOH in a packed-bed reactor yields the final product.

Benefits:

Comparative Analysis of Methods

Chemical Reactions Analysis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid at position 3 undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (e.g., H₂SO₄) to form corresponding esters. For example, reaction with methanol yields methyl 6-(5-methylpyridin-2-yl)pyridine-3-carboxylate.

-

Amidation : Reacts with amines (e.g., ammonia, primary/secondary amines) via coupling agents like EDCl/HOBt to produce amides. This is critical for pharmaceutical applications, enabling the introduction of bioactive groups.

Table 1: Carboxylic Acid Derivitization Reactions

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | ~75% |

| Amidation | NH₃, EDCl/HOBt, DMF | Primary amide | ~68% |

*Yields extrapolated from analogous pyridinecarboxylic acid reactions.

Enzymatic Hydroxylation of Pyridine Rings

Whole-cell biocatalysts (e.g., Burkholderia sp. MAK1) selectively hydroxylate pyridine derivatives. Structural analogs reveal:

-

Hydroxylation occurs at positions activated by electron-donating groups. For example, 6-chloropyridin-2-amine is hydroxylated at position 3 to form 6-amino-2-chloropyridin-3-ol (89% yield) .

-

In the target compound, the 5-methylpyridin-2-yl group may undergo hydroxylation at position 4 or 6 under similar microbial conditions, though steric hindrance from the methyl group could influence regioselectivity .

Table 2: Hydroxylation of Pyridine Analogs

| Substrate | Enzyme System | Product | Yield |

|---|---|---|---|

| 4-Methyl-pyridin-2-amine | Burkholderia sp. MAK1 | 6-Amino-4-methyl-pyridin-3-ol | 74% |

| 6-Chloropyridin-2-amine | Same | 6-Amino-2-chloropyridin-3-ol | 89% |

Nucleophilic Aromatic Substitution

The electron-deficient pyridine rings facilitate substitution reactions:

-

Chlorination/Nitration : Directed by the carboxylic acid’s meta-directing effect, electrophiles attack position 5 of the pyridine ring bearing the carboxylic acid.

-

Methyl Group Oxidation : The 5-methyl group on the pyridin-2-yl moiety can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, forming 6-(5-carboxypyridin-2-yl)pyridine-3-carboxylic acid.

Coordination Chemistry

The nitrogen atoms in the pyridine rings enable metal complexation. For example:

-

Reactions with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol yield octahedral or square-planar complexes, potentially useful in catalysis or materials science.

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH, KOH) to form water-soluble salts, enhancing bioavailability in pharmaceutical formulations.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 218.22 g/mol. Its structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a 5-methylpyridine moiety. This configuration allows for interesting chemical reactivity and biological interactions, particularly with nicotinic acetylcholine receptors, which are crucial in neurological functions.

Pharmaceutical Development

Due to its biological activity, 6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid has potential applications in pharmaceutical development:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural similarity to known nicotinic ligands indicates that it may interact with nicotinic receptors, influencing neurotransmitter release and neuronal excitability.

- Mood Disorders : The compound's interaction with nicotinic acetylcholine receptors suggests potential therapeutic applications in mood disorders like depression. Research is ongoing to elucidate its binding affinity and mechanism of action.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis Pathways : Various synthetic methods have been developed to produce 6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid, including reactions involving pyridine derivatives and carboxylic acid functionalization.

- Reactivity : Its unique substitution pattern allows for regioselective reactions that can be exploited in synthesizing more complex organic molecules .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

- Binding Studies : Research has demonstrated that 6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid effectively binds to nicotinic receptors, influencing neurotransmitter dynamics. This could lead to novel treatments for conditions related to neurotransmitter imbalances .

- Cytotoxicity Assays : In related studies, derivatives of pyridine compounds have shown promising cytotoxic effects against various cancer cell lines. For instance, modifications of similar pyridine structures have been assessed for their ability to inhibit cancer cell viability, indicating potential applications in oncology .

Mechanism of Action

The mechanism of action of 6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid

6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid (CAS: 1603363-30-9)

- Structure : Substitutes the methylpyridine group with an oxetane-3-yloxy group.

- Properties : The oxetane ring improves metabolic stability and solubility due to its polar, strained ether structure. Molecular weight: 195.17 g/mol .

- Applications: Potential use in prodrug design or as a solubility-enhancing motif .

5-Hydroxy-6-methylpyridine-3-carboxylic acid (CAS: Not available)

- Structure : Features a hydroxyl group adjacent to the methyl group on the pyridine ring.

- Properties : Molecular weight 153.135 g/mol; the hydroxyl group increases acidity (pKa ~3–4) and enables chelation with metal ions .

- Applications : Relevant in metalloenzyme inhibition or antioxidant studies .

Functional Group Replacements

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS: 1909336-84-0)

- Structure: Replaces the carboxylic acid with a methyl ester and introduces a methylaminomethyl side chain.

- Properties : The ester group reduces polarity, enhancing membrane permeability. The hydrochloride salt improves crystallinity .

- Applications : Versatile intermediate in drug synthesis, particularly for CNS-targeting molecules .

6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)-2-pyridinecarboxamide (PF-01247324)

- Structure : Carboxamide derivative with a trichlorophenyl substituent.

- Properties : The amide group facilitates hydrogen bonding, while the trichlorophenyl group enhances lipophilicity.

- Applications : Likely investigated as a kinase inhibitor or antimicrobial agent .

Structural Analogues with Aromatic Modifications

6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid

- Structure : Replaces the methylpyridine group with a 5-fluoro-2-methoxyphenyl ring.

- Properties : The electron-withdrawing fluorine and methoxy groups alter electronic density, affecting reactivity in cross-coupling reactions.

- Applications: Potential use in fluorinated drug candidates or PET tracers .

6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid (CAS: 2091327-64-7)

- Structure : Methyl group at the 3-position of the pyridine substituent instead of the 5-position.

- Properties : Altered steric hindrance may influence ligand-metal coordination efficiency.

- Applications : Comparative studies in catalysis or as a chelating agent .

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Electronic Effects : Electron-donating groups (e.g., methyl) on the pyridine ring increase electron density, enhancing coordination strength in metal complexes. Conversely, electron-withdrawing groups (e.g., fluorine) improve stability in oxidative environments .

- Solubility : Polar substituents like oxetane or piperidine significantly improve aqueous solubility, critical for bioavailability in drug development .

- Biological Activity : Carboxamide derivatives (e.g., PF-01247324) exhibit enhanced target binding compared to carboxylic acids, though at the cost of reduced metabolic stability .

Biological Activity

6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, which include a carboxylic acid group and a 5-methylpyridine substituent, suggest various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the following structural features:

- Pyridine Rings : The presence of two pyridine rings enhances its ability to interact with biological targets.

- Carboxylic Acid Group : This functional group is crucial for its potential to form hydrogen bonds and participate in ionic interactions with enzymes and receptors.

Biological Activity Overview

Research indicates that 6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that pyridine derivatives can possess antimicrobial effects against various pathogens, including bacteria and fungi .

- Anticancer Activity : The compound's structural characteristics may confer antiproliferative effects against cancer cell lines, as indicated by various studies that assess IC50 values for different derivatives .

The biological activity of 6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to reduced proliferation of cancer cells or inhibition of microbial growth.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways, contributing to its therapeutic effects.

- Regioselective Functionalization : The compound can undergo metabolic transformations that enhance its activity or reduce toxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives similar to 6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid. Below are key findings:

Table 1: Biological Activities of Related Pyridine Derivatives

Synthesis and Derivatives

The synthesis of 6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid typically involves multi-step processes that can yield various derivatives with enhanced or modified biological activities. For instance, modifications to the carboxylic acid or methyl groups can significantly impact the compound's efficacy against specific targets.

Table 2: Synthesis Pathways

| Step Number | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Nucleophilic Substitution | Methylpyridine, Carboxylic Acid Chloride |

| 2 | Oxidation | Potassium Permanganate |

| 3 | Reduction | Lithium Aluminum Hydride |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(5-methylpyridin-2-yl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Oxidation of methyl-substituted pyridines using potassium permanganate (KMnO₄) under controlled temperature (90–95°C) is a common approach for pyridine carboxylic acid synthesis. For example, 5-methoxypyridine-2-carboxylic acid was synthesized with a 47% yield via KMnO₄ oxidation of 5-methoxy-2-methylpyridine in aqueous solution . Adjusting stoichiometry (e.g., KMnO₄:substrate ratio) and reaction time may improve yield. Catalytic methods (e.g., palladium/copper catalysts) for cyclization, as seen in oxazolo-pyridine derivatives, could also be adapted for structural analogs .

- Data Contradictions : Yields vary significantly (47–84%) depending on substituent position and reaction conditions . Optimization requires iterative testing of temperature, solvent (e.g., DMF vs. toluene), and catalyst loadings.

Q. How is the purity and structural integrity of this compound verified in academic research?

- Analytical Techniques :

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 54.92% calculated vs. 54.61% observed for 5-methoxypyridine-2-carboxylic acid) .

- NMR Spectroscopy : Proton environments (e.g., pyridine protons at δ 7.4–8.3 ppm, carboxylic acid protons at δ 9.8 ppm) confirm substitution patterns .

- Melting Point (mp) : Sharp mp ranges (e.g., 167°C for 5-methoxypyridine-2-carboxylic acid) indicate purity .

Q. What are the key physicochemical properties influencing experimental design?

- Hygroscopicity : Carboxylic acid derivatives may require anhydrous storage (e.g., desiccators at 2–8°C) to prevent hydrolysis .

- Solubility : Pyridine-carboxylic acids are typically polar and soluble in DMSO, methanol, or water at acidic pH . Adjust solvent polarity for reactions or biological assays.

Advanced Research Questions

Q. How can mechanistic insights resolve contradictions in synthetic yields for structurally similar analogs?

- Case Study : The oxidation of 6-bromo-2-methylpyridine to 6-methoxypyridine-2-carboxylic acid achieved 84% yield via sodium methoxide-mediated substitution, while KMnO₄ oxidation of 5-methoxy-2-methylpyridine yielded only 47% . Steric hindrance and electronic effects (e.g., methoxy vs. bromo substituents) likely influence reactivity. Computational modeling (DFT) could predict transition-state barriers to guide optimization.

Q. What advanced spectroscopic or crystallographic methods elucidate supramolecular interactions?

- X-ray Crystallography : Derivatives like (E)-3-(pyridin-4-yl)acrylic acid form pyridinium salts via protonation, stabilized by hydrogen bonds (e.g., O–H···N interactions) .

- FT-IR and Raman Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) confirm protonation states and π-π stacking .

Q. How can substituent modifications impact biological activity or material properties?

- Pharmacological Analogs : Fluorophenyl or trichlorophenyl substituents (e.g., in PF-01247324) enhance bioactivity via hydrophobic interactions . For 6-(5-methylpyridin-2-yl)pyridine-3-carboxylic acid, introducing electron-withdrawing groups (e.g., -CF₃) may modulate enzyme inhibition .

- Material Science : Methyl and carboxylic acid groups influence crystallinity, as seen in pyridinium salts’ melting points (e.g., 129–130°C for 6-methoxypyridine-2-carboxylic acid) .

Contradiction Analysis

- Low Yields in Oxidation Reactions : The 47% yield for 5-methoxypyridine-2-carboxylic acid vs. 84% for 6-methoxypyridine-2-carboxylic acid suggests positional isomerism affects reactivity. Ortho-substituents may sterically hinder permanganate access, necessitating alternative routes (e.g., nucleophilic substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.